Product packaging for Methyl Cyclopenta-1,3-diene-1-carboxylate(Cat. No.:CAS No. 35730-27-9)

Methyl Cyclopenta-1,3-diene-1-carboxylate

Cat. No.: B13733556
CAS No.: 35730-27-9
M. Wt: 124.14 g/mol
InChI Key: GTJTUNZBYODVSY-UHFFFAOYSA-N
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Description

Methyl Cyclopenta-1,3-diene-1-carboxylate (CAS 35730-27-9) is an organic compound with the molecular formula C7H8O2 and an average mass of 124.14 g/mol . This ester-functionalized cyclopentadiene derivative serves as a valuable precursor and building block in organometallic chemistry and synthetic organic chemistry . The compound features a reactive 1,3-diene system, characteristic of cyclopentadiene, which is known to undergo Diels-Alder reactions to form complex bicyclic structures . Furthermore, the methyl ester group offers a handle for further functionalization, making it a versatile intermediate for constructing more complex molecules . Its structure suggests potential for deprotonation to form coordinated anions (ligands) for catalytic applications, analogous to how methylcyclopentadiene is used to create methylcyclopentadienyl ligands, which can enhance the solubility and properties of resulting organometallic complexes . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B13733556 Methyl Cyclopenta-1,3-diene-1-carboxylate CAS No. 35730-27-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35730-27-9

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

methyl cyclopenta-1,3-diene-1-carboxylate

InChI

InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-4H,5H2,1H3

InChI Key

GTJTUNZBYODVSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC1

Origin of Product

United States

Synthetic Methodologies for Methyl Cyclopenta 1,3 Diene 1 Carboxylate and Its Derivatives

Established Synthetic Pathways for Cyclopentadiene-1-carboxylates

Conventional methods for the synthesis of cyclopentadiene-1-carboxylates often involve the construction of the five-membered ring from acyclic precursors or the functionalization of a pre-existing cyclopentane (B165970) ring followed by the introduction of unsaturation.

Conventional Multistep Syntheses from Precursors

One of the foundational approaches to constructing the cyclopentadiene (B3395910) ring is through intramolecular condensation reactions of dicarbonyl compounds. For instance, the Dieckmann condensation of a diester, such as diethyl adipate, can furnish a β-keto ester, which can then be further manipulated to introduce the diene functionality. A more direct approach involves the reaction of 1,4-dicarbonyl compounds, which can be synthesized through various methods, followed by an intramolecular aldol (B89426) condensation to form a cyclopentenone. libretexts.org Subsequent steps are then required to introduce the second double bond and the carboxylate group.

The Diels-Alder reaction stands as a primary and highly efficient method for the synthesis of the cyclopentadiene framework. vulcanchem.com In this [4+2] cycloaddition, a diene reacts with a dienophile. For the synthesis of methyl cyclopenta-1,3-diene-1-carboxylate, cyclopentadiene or its derivatives can react with methyl acrylate (B77674). vulcanchem.com The reaction conditions, including temperature and the use of Lewis acid catalysts, can be optimized to improve yield and selectivity. vulcanchem.com

CatalystTemperature (°C)Yield (%)
None2565
TiCl42578
AlCl30-25(Varies)
BF30-25(Varies)

This table presents representative conditions for the Diels-Alder reaction in the synthesis of this compound and its derivatives. vulcanchem.com

Dehydration and Oxidation Strategies for Functionalized Cyclopentadienes

The introduction of the diene system into a functionalized cyclopentane ring can be achieved through dehydration and oxidation reactions. A common strategy involves the synthesis of a hydroxy-substituted cyclopentane carboxylate. Subsequent acid-catalyzed or base-mediated dehydration can then generate a double bond. To create the conjugated diene system, a second dehydration or an oxidation step is necessary. For example, a cyclopentenol (B8032323) derivative can be dehydrated to a cyclopentene (B43876), which can then be oxidized to the corresponding cyclopentadiene.

A patented process describes a general method for preparing substituted cyclopentadienes that involves the reduction of a 4-ketocyclopentene to an alcohol, followed by replacement of the hydroxyl group with a suitable leaving group. google.com Base-induced elimination then leads to the formation of the cyclopentadiene ring. google.com While not specific to this compound, this methodology highlights the general principles of dehydration and elimination in the formation of cyclopentadienes.

Advanced Approaches to Substituted this compound Derivatives

Modern synthetic efforts have focused on developing more sophisticated methods that offer greater control over the stereochemistry and regiochemistry of the final products, as well as the synthesis of optically active compounds for applications in asymmetric catalysis.

Stereoselective and Regioselective Synthesis

The stereoselective synthesis of substituted this compound derivatives is crucial for their application in the total synthesis of complex natural products and in the development of chiral ligands. Gold-catalyzed cycloisomerization reactions have emerged as a powerful tool for the stereoselective construction of functionalized cyclopentadienes. For instance, the migratory cycloisomerization of vinylallenes bearing silyl (B83357) substituents can lead to highly crowded cyclopentadienes in a regioselective manner. nih.gov

Diastereoselective alkylation of related cyclic systems, such as 1-methylcyclohexa-2,5-diene-1-carboxylic acid, has been shown to be highly stereoselective, suggesting that similar strategies could be applied to cyclopentadiene systems to control the introduction of substituents. rsc.org

Preparation of Optically Active Cyclopentadienyl (B1206354) Ligands and Analogs

The demand for enantiomerically pure cyclopentadienyl ligands for use in asymmetric catalysis has driven the development of methods to prepare optically active cyclopentadiene derivatives. A notable approach involves the use of chiral precursors from the "chiral pool." For example, camphor (B46023) has been utilized to synthesize chiral pentafulvenes, which can then be converted to optically active cyclopentadienides.

A highly effective modern method is the gold-catalyzed synthesis of chiral cyclopentadienyl esters via chirality transfer from readily accessible chiral enynyl ester substrates. nih.gov This method allows for the preparation of cyclopentadienyl esters with excellent enantiomeric excesses. nih.gov The synthetic utility of these chiral esters has been demonstrated in various transformations, including Diels-Alder reactions, fluorination, and alkylation, without significant loss of enantiopurity. nih.gov

SubstrateCatalystSolventTemperature (°C)Yield (%)ee (%)
(S)-1-(cyclohex-1-en-1-yl)oct-1-yn-3-yl pivalate[(IPr)Au(CH3CN)]SbF6DCE258595
Chiral enynyl ester with phenyl group[(IPr)Au(CH3CN)]SbF6DCE257892
Chiral enynyl ester with naphthyl group[(IPr)Au(CH3CN)]SbF6DCE6061 (as enone)87

This table showcases the efficiency and high enantioselectivity of the gold-catalyzed synthesis of chiral cyclopentadienyl esters from various chiral enynyl ester substrates. nih.gov

The resolution of racemic cyclopentadiene carboxylic acids is another strategy to obtain optically active ligands. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation and liberation of the enantiomerically pure acid.

Strategies for Specific Functionalization at Cyclopentadiene Ring Positions

The ability to selectively introduce functional groups at specific positions on the cyclopentadiene ring is essential for tuning the electronic and steric properties of the resulting ligands and for their use in further synthetic transformations. The inherent reactivity of the cyclopentadiene ring system, including its propensity for vulcanchem.comnih.gov-sigmatropic shifts, can make regioselective functionalization challenging.

However, methods for the regioselective alkylation of related dicarbonyl compounds, such as 2-methylcyclohexane-1,3-dione, have been developed and could potentially be adapted for cyclopentadiene systems. nih.gov These methods often involve the use of protecting groups or specific reagents to direct the alkylation to a particular carbon atom. nih.gov

Furthermore, the unexpected formation of 1,4-diphenylcyclopentadiene from the decarboxylation of 2,4-diphenylcyclopentadiene-1-carboxylate highlights the potential for double bond migration within the ring system, which can influence the final position of substituents. nih.gov Careful control of reaction conditions is therefore critical to achieve the desired regioselectivity.

Modern Catalytic Methods in this compound Synthesis

The synthesis of functionalized cyclopentadienes, including esters like this compound, has been significantly advanced by the development of modern catalytic methods. These approaches, often employing transition metal catalysts, offer efficient and selective routes to complex cyclic structures that can be precursors to or include the target molecule's scaffold. While direct catalytic synthesis of this compound is not extensively documented, several modern catalytic strategies for constructing substituted cyclopentadiene rings are highly relevant. These methods primarily include transition metal-catalyzed cycloaddition reactions and C-H functionalization.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis has revolutionized the construction of five-membered rings through various cycloaddition strategies. Rhodium and cobalt complexes, in particular, have been pivotal in the development of methods for synthesizing substituted cyclopentadienes and their derivatives.

One of the most powerful modern techniques is the Rhodium(I)-catalyzed [3+2] cycloaddition of cyclopropenones and alkynes. organic-chemistry.orgacs.orgnih.gov This method provides a highly efficient and regioselective pathway to cyclopentadienones (CPDs), which are closely related to the target molecule. organic-chemistry.orgacs.orgnih.gov The versatility of this reaction allows for a wide range of substituents on both the alkyne and cyclopropenone starting materials, enabling the synthesis of diverse CPDs. acs.org The reactions often proceed in high yields with low catalyst loadings and exhibit high or complete regioselectivity. acs.orgnih.gov A key advantage of this method is its scalability, allowing for the production of gram quantities of the cycloadducts. acs.org While this method yields cyclopentadienones, subsequent modifications could potentially lead to the desired cyclopentadiene carboxylate structure.

Table 1: Examples of Rh(I)-Catalyzed [3+2] Cycloaddition for Cyclopentadienone Synthesis

Alkyne Reactant Cyclopropenone Reactant Catalyst Yield (%) Reference
Phenylacetylene Diphenylcyclopropenone [Rh(CO)2Cl]2 95 acs.org
1-Octyne Diphenylcyclopropenone [Rh(CO)2Cl]2 88 acs.org
Methyl propiolate Diphenylcyclopropenone [Rh(CO)2Cl]2 85 acs.org

Cobalt complexes have also emerged as effective catalysts in cycloaddition reactions to form cyclopentadienyl systems. Low-valent cobalt complexes can promote intramolecular [3+2] cycloadditions of alkyne-tethered cyclopropenes. nih.gov This process yields bicyclic systems containing highly substituted cyclopentadienyl moieties with diverse electronic functional groups. nih.gov The success of cobalt-based catalysts over their rhodium counterparts in certain cases highlights the unique reactivity that can be achieved by selecting the appropriate transition metal. nih.gov

Catalytic C-H Functionalization and Carboxylation

Another significant advancement in modern organic synthesis is the direct functionalization of C-H bonds, which offers a more atom-economical approach to substituted organic molecules. Palladium-catalyzed C-H activation has become a versatile tool for creating new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govsnnu.edu.cn In the context of cyclopentadiene synthesis, palladium-catalyzed ligand-directed C-H functionalization can be used to introduce various functional groups onto a pre-existing cyclopentadiene ring. nih.govresearchgate.net This strategy could potentially be applied to introduce a carboxyl group or a precursor to it onto a cyclopentadiene scaffold.

Furthermore, transition-metal-catalyzed carboxylation reactions using carbon dioxide (CO2) as a C1 source are gaining prominence as a sustainable method for synthesizing carboxylic acids. kyoto-u.ac.jpencyclopedia.pubum.es These reactions can proceed through various transition metal catalysts, including palladium and rhodium. encyclopedia.pubum.es For instance, palladium(II) has been used to catalyze the direct carboxylation of alkenyl C-H bonds with CO2. encyclopedia.pub While specific examples for the direct carboxylation of a cyclopentadiene ring to yield cyclopenta-1,3-diene-1-carboxylic acid are not prevalent, the general principle of catalytically inserting CO2 into a C-H bond represents a promising future direction for the synthesis of the target molecule's carboxylic acid precursor. kyoto-u.ac.jpresearchgate.net

Table 2: Overview of Relevant Modern Catalytic Strategies

Catalytic Method Metal Catalyst Key Transformation Potential Relevance to Target Molecule
[3+2] Cycloaddition Rhodium(I) Cyclopropenone + Alkyne → Cyclopentadienone Synthesis of a related cyclopentadienone core.
[3+2] Cycloaddition Cobalt(I) Intramolecular cyclization of alkyne-tethered cyclopropenes Formation of highly substituted cyclopentadienyl rings.
C-H Functionalization Palladium(II) Direct introduction of functional groups onto a ring Potential for direct carboxylation or introduction of a carboxyl precursor.
Carboxylation with CO2 Pd, Rh, Cu C-H bond → C-COOH bond Sustainable route to the carboxylic acid precursor.

Reactivity and Reaction Mechanisms of Methyl Cyclopenta 1,3 Diene 1 Carboxylate

Pericyclic Reactions of Methyl Cyclopenta-1,3-diene-1-carboxylate

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. meta-synthesis.comwikipedia.org this compound, with its conjugated π-electron system, readily participates in several types of pericyclic reactions, most notably cycloadditions.

Diels-Alder Cycloadditions Involving this compound

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Cyclopentadiene (B3395910) and its derivatives are highly reactive dienes in these reactions. nih.gov The reaction is known for its ability to form complex cyclic structures with a high degree of stereochemical control. sciforum.net

In an intermolecular Diels-Alder reaction, this compound can function as the diene component, reacting with various dienophiles. The presence of the electron-withdrawing methyl carboxylate group on the diene influences its reactivity and the nature of the resulting cycloadducts.

The reactivity in Diels-Alder reactions is often explained by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich (high HOMO energy) and the dienophile is electron-poor (low LUMO energy). mdpi.com

The methyl carboxylate group on the cyclopentadiene ring is electron-withdrawing, which lowers the energy of both the HOMO and LUMO of the diene. This can decrease the reactivity in normal-electron-demand reactions compared to unsubstituted cyclopentadiene. However, it can enhance reactivity in inverse-electron-demand Diels-Alder reactions, where the diene is electron-poor and reacts with an electron-rich dienophile. acs.org The interaction between the diene's LUMO and the dienophile's HOMO is dominant in such cases. mdpi.com

Table 1: Factors Influencing Electron Demand in Diels-Alder Reactions
Reaction TypeDiene CharacteristicsDienophile CharacteristicsDominant FMO Interaction
Normal Electron DemandElectron-rich (e.g., alkyl-substituted dienes)Electron-poor (e.g., alkenes with electron-withdrawing groups)HOMO(diene) - LUMO(dienophile)
Inverse Electron DemandElectron-poor (e.g., this compound)Electron-rich (e.g., enol ethers, enamines)LUMO(diene) - HOMO(dienophile)

Regioselectivity: When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can lead to different regioisomers. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction proceeds to favor the formation of the constitutional isomer where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com For 1-substituted dienes like this compound, the "ortho" and "para" isomers are typically favored over the "meta" product. masterorganicchemistry.com

Stereoselectivity (Endo/Exo Control): The Diels-Alder reaction is highly stereoselective. The "endo rule" states that the dienophile's substituent with π-electron density will preferentially orient itself towards the developing π-system of the diene in the transition state. This is often attributed to favorable secondary orbital interactions between the p-orbitals of the substituent and the diene. nih.govlibretexts.org This leads to the formation of the endo product as the major kinetic product. masterorganicchemistry.com

However, the exo product is often thermodynamically more stable due to reduced steric hindrance. masterorganicchemistry.com At higher temperatures, where the Diels-Alder reaction becomes reversible, the thermodynamically favored exo product may become the major product. masterorganicchemistry.comlibretexts.org For instance, the reaction of cyclopentadiene with methyl acrylate (B77674) shows a preference for the endo product under kinetic control. nih.gov

Table 2: Endo vs. Exo Selectivity in Diels-Alder Reactions
ProductControlling FactorKey FeatureTypical Conditions
EndoKinetic ControlFavored by secondary orbital interactions. nih.govlibretexts.orgLower temperatures. masterorganicchemistry.com
ExoThermodynamic ControlGreater steric stability. masterorganicchemistry.comHigher temperatures, allowing for reversibility. masterorganicchemistry.com

Lewis acids are commonly used to catalyze Diels-Alder reactions. researchgate.net They coordinate to the dienophile, typically to a carbonyl oxygen, making the dienophile more electron-deficient and thus lowering the energy of its LUMO. ias.ac.in This enhances the interaction with the diene's HOMO in normal-electron-demand reactions, leading to a significant rate acceleration. researchgate.net

For example, the Diels-Alder reaction between cyclopentadiene and methyl acrylate is catalyzed by Lewis acids such as aluminum chloride (AlCl₃). researchgate.net This catalysis not only increases the reaction rate but can also enhance the endo selectivity. researchgate.netias.ac.in The Lewis acid is thought to reduce the steric repulsion between the diene and dienophile, facilitating a more asynchronous transition state. researchgate.net Organotungsten catalysts have also been shown to increase the rate of Diels-Alder reactions involving cyclopentadiene. nih.gov

In an intramolecular Diels-Alder (IMDA) reaction, the diene and dienophile are part of the same molecule. researchgate.net These reactions are powerful tools for the synthesis of complex polycyclic systems. For cyclopentadiene carboxylate scaffolds, the ester group can be part of the tether connecting the diene to the dienophile.

A significant challenge in the IMDA reactions of substituted cyclopentadienes is the propensity for the diene to undergo rapid nih.govsciforum.net-hydride shifts, which can lead to isomeric dienes that may not be suitably positioned for the desired intramolecular cycloaddition. nih.gov To overcome this, strategies have been developed to trap the desired diene isomer before it can rearrange. nih.gov For example, generating the cyclopentadiene derivative in situ from a precursor under conditions that favor the intramolecular cycloaddition over the sigmatropic rearrangement can be an effective approach. rsc.org The success of these reactions is highly dependent on the length and flexibility of the tether connecting the diene and dienophile. rsc.org

Solvent Effects and Reaction Kinetics in Cycloadditions

The kinetics of cycloaddition reactions, such as the Diels-Alder reaction, involving this compound are notably influenced by the solvent environment. sid.ir Generally, pericyclic reactions are not expected to exhibit large solvent effects. sid.ir However, changes in charge separation between the reactants and the transition state can lead to solvent effects that correlate with solvent polarity. sid.ir In Diels-Alder reactions, solvents can also act through specific interactions, behaving as either an electrophile or a nucleophile. sid.ir

The rate of cycloaddition is affected by the solvent's ability to stabilize the transition state relative to the reactants. For the Diels-Alder reaction between cyclopentadiene and methyl acrylate, a similar system, the use of Lewis acid catalysts like aluminum chloride (AlCl₃) significantly lowers the activation energy. researchgate.net In such catalyzed reactions, solvent polarity can play a role in the stereoselectivity of the product; for instance, reactions in solvents with low dielectric constants show a small endo selectivity, which can shift to a small exo selectivity in solvents with higher dielectric constants like DMSO. researchgate.net While specific kinetic data for this compound is sparse in the provided results, theoretical studies on similar systems show that polar solvents can lower the activation energy barriers in cycloadditions involving dihaloketenes, thereby kinetically favoring the reaction. orientjchem.org Conversely, nonpolar solvents like CCl₄ may offer less favorable thermodynamic and kinetic conditions for certain cycloaddition pathways. orientjchem.org

Solvent PropertyGeneral Effect on Cycloaddition KineticsMechanism of InfluenceSource
Increasing PolarityCan increase or decrease reaction rate depending on the specific reaction.Differential stabilization of reactants versus the transition state. sid.ir May shift stereoselectivity. researchgate.net sid.irresearchgate.net
Lewis Acidity/BasicityCan catalyze the reaction by interacting with reactants.Lewis acids coordinate to the dienophile, enhancing its electron-acceptor character and lowering the activation energy. researchgate.net researchgate.net
Nonpolar Solvents (e.g., CCl₄, Hexane)Often result in slower reaction rates compared to polar solvents for polar transition states.Less stabilization of polar transition states. sid.irorientjchem.org sid.irorientjchem.org

Other Cycloaddition Modes (e.g., [3+2] Cycloadditions)

Beyond the well-known [4+2] Diels-Alder reaction, this compound can participate in other modes of cycloaddition. The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a significant reaction pathway for forming five-membered heterocyclic rings. wikipedia.orgfu-berlin.de In this type of reaction, a 1,3-dipole reacts with a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgnih.gov Given the presence of a double bond, this compound can act as the dipolarophile.

This reaction involves a 4π electron component (the 1,3-dipole) and a 2π electron component (the dipolarophile). organic-chemistry.org The reaction is a concerted, pericyclic process that leads to the stereoselective synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.org Examples of 1,3-dipoles that could react with this compound include azomethine ylides for synthesizing pyrrolidine (B122466) derivatives, and nitrile oxides, which are used to form isoxazolines. wikipedia.orgnih.gov The reactivity in these cycloadditions is explained by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other governs the reaction. wikipedia.org

Addition and Functionalization Reactions of this compound

Halogenation and Electrophilic Additions

The conjugated diene system of this compound is susceptible to halogenation and other electrophilic additions. The addition of halogens (e.g., Cl₂, Br₂) or other electrophiles proceeds via attack on the electron-rich π-system of the double bonds. While specific studies on the halogenation of this compound are not detailed in the search results, the principles of electrophilic addition to conjugated dienes apply. The reaction can lead to 1,2-addition or 1,4-addition products.

Another relevant reaction is decarboxylative halogenation, a process that converts carboxylic acids into organic halides by cleaving the carbon-carbon bond of the carboxyl group. acs.orgnih.gov This reaction typically involves trapping an intermediate with a halogen source. nih.gov For aromatic and heteroaromatic carboxylic acids, various methods have been developed for this transformation. acs.org For instance, the decarboxylation of 2,4-diphenylcyclopentadiene-1-carboxylate was one of the first reactions where a 1,5-hydrogen shift was observed. nsf.gov

Annulation and Ring-Forming Reactions (e.g., Fulvene (B1219640) Synthesis)

This compound can be a precursor in annulation reactions, where a new ring is fused onto the existing cyclopentadiene framework. A key example of such a ring-forming reaction is the synthesis of fulvenes. nih.gov Fulvenes are a class of cross-conjugated hydrocarbons derived from cyclopentadiene, characterized by an exocyclic double bond. wikipedia.orgbeilstein-journals.org

The synthesis of fulvenes often involves the condensation of cyclopentadiene or its derivatives with aldehydes or ketones. beilstein-journals.org This reaction can be catalyzed by bases like pyrrolidine. nih.gov For instance, the reaction of cyclopentadiene with aldehydes in the presence of pyrrolidine and molecular sieves can lead to quantitative fulvene formation. nih.gov The electron-withdrawing nature of substituents on the aldehyde can affect the reaction rate. nih.gov While direct synthesis from this compound isn't described, related cyclopentadiene derivatives are commonly used. nih.gov

Isomerization and Tautomerism in Cyclopentadiene Systems

1,5-Hydrogen Migration Phenomena in Cyclopentadiene Carboxylates

Cyclopentadiene and its substituted derivatives, including carboxylates, are known to undergo rapid isomerization through sigmatropic rearrangements. libretexts.org The most prominent of these is the nih.govcore.ac.uk-suprafacial hydrogen shift, a thermally allowed process where a hydrogen atom migrates from the C-5 position to a C-1 position, effectively shifting the positions of the double bonds within the ring. nsf.govlibretexts.orgstereoelectronics.org

This process leads to a dynamic equilibrium between different isomers. For example, 5-methyl-1,3-cyclopentadiene rapidly rearranges at room temperature to a mixture of 1-methyl-, 2-methyl-, and 5-methyl-isomers. libretexts.org This isomerization occurs because the carbons that are the origin and terminus of the shifting hydrogen are bonded to each other, making the shift favorable. nsf.gov The existence of Methyl Cyclopentadienecarboxylate as a mixture of 1- and 2-substituted isomers has been inferred from the adducts obtained in reactions with dienophiles, suggesting that these isomers readily interconvert, likely through such hydrogen migrations. cdnsciencepub.com This tautomerism is a key feature of cyclopentadiene chemistry. researchgate.net The activation barrier for the nih.govcore.ac.uk-hydrogen shift in the parent cyclopentadiene is approximately 24.3 ± 0.5 kcal/mol. nsf.gov

Characteristics of nih.govcore.ac.uk-Hydrogen Shifts in Cyclopentadiene Systems
FeatureDescriptionSignificanceSource
Reaction Type nih.govcore.ac.uk-Sigmatropic RearrangementA common intramolecular pericyclic reaction in cyclopentadienes. nsf.govlibretexts.org
StereochemistrySuprafacialThe hydrogen atom remains on the same face of the π-system throughout the migration. This is a symmetry-allowed thermal process. libretexts.orgstereoelectronics.org
ResultIsomerizationLeads to a dynamic equilibrium mixture of positional isomers (e.g., 1-substituted, 2-substituted, and 5-substituted). libretexts.orgcdnsciencepub.com
ConditionsTypically occurs at or near room temperature.The relatively low activation energy allows for rapid interconversion under standard conditions. nsf.govlibretexts.org

Fluxional Behavior and Dynamic Processes of Cyclopentadiene Derivatives

Cyclopentadiene and its derivatives are renowned for their dynamic nature, exhibiting a form of constitutional isomerism known as fluxional behavior. This phenomenon involves the rapid intramolecular rearrangement of atoms, meaning the molecule exists not as a single static structure but as a collection of interconverting isomers in a temperature-dependent equilibrium. The primary mechanism governing this process in cyclopentadiene systems is a series of uncatalyzed, thermally allowed pericyclic reactions known as sigmatropic rearrangements. wikipedia.org

A sigmatropic reaction involves the migration of a sigma (σ) bond across a pi (π) conjugated system. stereoelectronics.org For substituted cyclopentadienes, the most prominent of these is the acs.orgnih.gov-sigmatropic hydrogen shift. libretexts.org In this process, a hydrogen atom at the C5 (methylene) position migrates to a C1 or C4 position of the cyclopentadienyl (B1206354) ring, with a simultaneous rearrangement of the π-electron system. libretexts.orgfiveable.me According to the Woodward-Hoffmann rules for pericyclic reactions, a acs.orgnih.gov-sigmatropic shift is thermally allowed to proceed via a suprafacial pathway, where the migrating group remains on the same face of the π system. stereoelectronics.orglibretexts.org

This rapid hydrogen migration leads to a dynamic equilibrium between the different positional isomers. For instance, 5-methyl-1,3-cyclopentadiene readily rearranges at room temperature to form an equilibrium mixture of 1-methyl-1,3-cyclopentadiene, 2-methyl-1,3-cyclopentadiene, and the original 5-methyl-1,3-cyclopentadiene. libretexts.orgpearson.com

This same principle applies directly to this compound. The compound is not a single, stable entity but exists as a mixture of rapidly interconverting isomers due to these acs.orgnih.gov-hydrogen shifts. The substituent, in this case, the methyl carboxylate group (-COOCH₃), migrates around the ring along with the shifting double bonds.

The primary isomers involved in this dynamic equilibrium are:

this compound

Methyl cyclopenta-1,3-diene-2-carboxylate

Methyl cyclopenta-1,4-diene-5-carboxylate

The relative stability of these isomers determines their population in the equilibrium mixture. Research indicates that for cyclopentadienecarboxylic acid methyl esters, three isomeric structures are possible, but they possess different stabilities. The isomer with the carboxylate group at the 2-position is the most stable, followed by the 1-substituted isomer, while the 5-substituted isomer is significantly less stable. researchgate.net Nuclear Magnetic Resonance (¹H NMR) studies have shown that the equilibrium mixture consists predominantly of the 1- and 2-substituted isomers in a roughly 10:1 ratio, respectively. researchgate.net

The rate of this interconversion is highly dependent on temperature. At room temperature, the migration is so rapid that NMR spectroscopy may show broadened or averaged signals. However, at lower temperatures, this fluxional process can be slowed or "frozen" on the NMR timescale, allowing for the distinct observation and characterization of the individual isomers.

Table 1: Isomers of Methyl Cyclopentadienecarboxylate in Equilibrium

Isomer NameStructureRelative Position of -COOCH₃
This compound1-carboxylateC1 (vinylic)
Methyl cyclopenta-1,3-diene-2-carboxylate2-carboxylateC2 (vinylic)
Methyl cyclopenta-1,4-diene-5-carboxylate5-carboxylateC5 (allylic)

Table 2: Research Findings on Isomer Distribution

FindingMethod of ObservationSource
The equilibrium mixture of cyclopentadienecarboxylic acid methyl esters contains predominantly two isomers.¹H NMR Spectroscopy researchgate.net
The mass ratio of the 2-substituted isomer to the 1-substituted isomer is approximately 10:1.¹H NMR Spectroscopy researchgate.net
The 5-substituted isomer is significantly less stable and present in minor quantities.Inferred from stability researchgate.net

Theoretical and Computational Studies of Methyl Cyclopenta 1,3 Diene 1 Carboxylate

Quantum Chemical Characterization of Electronic Structure

The electronic structure of Methyl Cyclopenta-1,3-diene-1-carboxylate is fundamentally influenced by the interplay between the cyclopentadiene (B3395910) ring and the electron-withdrawing methyl carboxylate group. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to characterize this structure.

The conjugated diene system within the five-membered ring leads to a planar conformation for the molecule. vulcanchem.com The presence of the ester group significantly perturbs the electron distribution within the diene system. This electron-withdrawing nature polarizes the molecule, which can enhance its electrophilicity. vulcanchem.com

Computational analyses, such as Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP) maps, can provide a quantitative picture of the charge distribution. While specific studies on this compound are not prevalent, analogous studies on substituted dienes show that electron-withdrawing groups lead to a depletion of electron density at certain carbon atoms. For instance, in studies of nitrodienes, the introduction of nitro groups, which are also electron-withdrawing, alters the electronic landscape, rendering the carbon atoms they are attached to less electron-rich. mdpi.com A similar effect is anticipated for the ester group in the title compound.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity, particularly in cycloaddition reactions. The electron-withdrawing ester group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted cyclopentadiene. vulcanchem.com The lowering of the LUMO energy is particularly significant as it makes the diene a better electron acceptor in Diels-Alder reactions with electron-rich dienophiles. DFT calculations on similar systems have quantified such energy level shifts. mdpi.com

Table 1: Predicted Effects of the Methyl Carboxylate Group on the Electronic Properties of the Cyclopentadiene Ring

PropertyUnsubstituted CyclopentadienePredicted for this compoundRationale
HOMO Energy HigherLowerInductive effect of the electron-withdrawing ester group.
LUMO Energy HigherLowerEnhanced electron-accepting character due to the ester group. vulcanchem.com
HOMO-LUMO Gap LargerSmallerThe differential lowering of HOMO and LUMO energies can lead to a smaller gap, indicating higher reactivity. mdpi.com
Electron Density on C1 NeutralElectron-deficientDirect attachment and resonance effect of the electron-withdrawing ester group.
Molecular Dipole Moment LowHigherIncreased polarization due to the electronegative oxygen atoms of the ester group.

Molecular Dynamics Simulations of Reactivity and Mechanisms

Molecular dynamics (MD) simulations offer a means to study the time-resolved dynamics of chemical reactions, providing insights that go beyond the static picture of transition state theory. researchgate.net For a reactive molecule like this compound, MD simulations can be particularly useful in understanding the mechanistic nuances of its reactions, such as the Diels-Alder reaction.

While specific MD studies on this exact molecule are not readily found, the methodology has been applied to similar systems, such as the cycloaddition of cyclopentadiene with substituted tropones. researchgate.net In such cases, MD simulations can reveal the initial distribution of products in reactions that have multiple possible outcomes. researchgate.net For reactions that proceed through a single transition state leading to multiple products (an ambimodal reaction), MD simulations are essential for predicting the product ratios, as transition state theory alone is insufficient. researchgate.net

For this compound, MD simulations could be used to model its dimerization or its reaction with various dienophiles. Such simulations would provide a detailed understanding of the reaction trajectories and the factors influencing stereoselectivity (e.g., endo vs. exo selectivity), which is a key feature of Diels-Alder reactions.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the mapping of potential energy surfaces for chemical reactions, which allows for the prediction of viable reaction pathways and the characterization of transition states. For this compound, this is particularly relevant for understanding its participation in cycloaddition reactions.

DFT calculations have been shown to effectively predict that the electron-withdrawing ester group reduces the activation energy of cycloadditions by 15–20 kJ/mol compared to unsubstituted cyclopentadiene. vulcanchem.com This lowering of the activation barrier is a direct consequence of the electronic perturbation by the substituent.

Computational studies on the cycloaddition of cyclopentadiene with other molecules have successfully used methods like the M06-2X functional and the CBS-QB3 method to locate and characterize transition states. researchgate.netrsc.org These studies have shown that multiple cycloaddition pathways, such as [4+2], [6+4], or [8+2], can be computationally explored. researchgate.netrsc.org For this compound, theoretical calculations would likely focus on the [4+2] Diels-Alder pathway. The calculations would aim to determine the geometries of the endo and exo transition states and their corresponding activation energies to predict the stereochemical outcome of the reaction. It is well-established that Diels-Alder reactions of cyclopentadiene derivatives often exhibit high endo selectivity, and computational models can elucidate the energetic origins of this preference. vulcanchem.com

Structure-Reactivity Relationships from Computational Models

Computational models are invaluable for establishing quantitative structure-reactivity relationships. By systematically modifying the structure of a molecule in silico and calculating its reactivity parameters, one can build models that predict the behavior of new compounds.

For this compound, computational models can correlate structural features with reactivity in Diels-Alder reactions. For example, the calculated HOMO and LUMO energies can be used as descriptors of reactivity. rsc.org The energy gap between the diene's HOMO and the dienophile's LUMO (for normal electron-demand Diels-Alder) or the diene's LUMO and the dienophile's HOMO (for inverse electron-demand Diels-Alder) is inversely related to the reaction rate.

Computational studies on related cycloaddition reactions have highlighted the impact of substituent groups on transition state stability and reaction barriers. rsc.org The substitution of a tropone (B1200060) with methyl ester groups, for instance, was found to result in lower transition state free energy barriers and greater thermodynamic driving forces for cycloaddition with cyclopentadiene. researchgate.netrsc.org This suggests that the methyl carboxylate group in the title compound plays a crucial role in enhancing its reactivity as a diene. These computational insights are instrumental in designing dienes with tailored reactivity for specific synthetic applications. vulcanchem.com

Table 2: Computationally Derived Reactivity Descriptors

DescriptorDefinitionPredicted Influence on Reactivity of this compound
Global Electrophilicity Index (ω) A measure of a molecule's ability to accept electrons.Expected to be higher than cyclopentadiene, indicating a stronger electrophilic character. mdpi.com
Global Nucleophilicity Index (N) A measure of a molecule's ability to donate electrons.Expected to be lower than cyclopentadiene, indicating a weaker nucleophilic character. mdpi.com
Activation Energy (Ea) of Cycloaddition The energy barrier that must be overcome for a reaction to occur.Lowered by 15-20 kJ/mol compared to unsubstituted cyclopentadiene due to the ester group. vulcanchem.com

Solvent Polarity and Coordination Geometry Effects on Electronic Properties and Reactivity

The surrounding environment, particularly the solvent, can significantly influence the electronic properties and reactivity of a molecule. Computational models can simulate these effects by incorporating implicit or explicit solvent models.

For a polar molecule like this compound, the polarity of the solvent is expected to affect its reactivity. Solvents like dichloromethane (B109758) or toluene (B28343) are often preferred for Diels-Alder reactions as they can stabilize the transition states. vulcanchem.com Computational studies can quantify the stabilizing effect of different solvents on the transition states, thereby helping to predict how solvent choice will affect reaction rates and selectivity.

Furthermore, in catalyzed reactions, the coordination of a Lewis acid to the ester group can profoundly impact the molecule's electronic properties and reactivity. For example, the coordination of a Lewis acid like TiCl₄ to the carbonyl oxygen of the ester group would further enhance its electron-withdrawing ability. vulcanchem.com This increased polarization would lower the diene's LUMO energy even more, leading to a significant rate acceleration in Diels-Alder reactions with electron-rich dienophiles. Computational models can be used to investigate the geometry of this coordination and its electronic consequences, providing a detailed understanding of the catalytic mechanism. vulcanchem.com

Applications in Advanced Organic and Materials Synthesis

Methyl Cyclopenta-1,3-diene-1-carboxylate as a Versatile Synthetic Building Block

The unique structural and electronic properties of this compound make it a valuable and versatile building block in synthetic chemistry. The conjugated diene is held in a rigid s-cis conformation, a geometry that is highly favorable for cycloaddition reactions. Cyclopentadiene (B3395910) itself is one of the most reactive dienes for normal electron-demand Diels-Alder reactions. nih.gov The presence of the ester group further modulates this reactivity, making the compound a key intermediate for accessing intricate molecular architectures.

The primary application of this compound is as a diene in the Diels-Alder reaction, a powerful tool for forming six-membered rings. nih.gov This cycloaddition reaction provides a direct pathway to polycyclic and bridged ring systems, which are common motifs in natural products and pharmaceutically active compounds.

When reacting with various dienophiles (alkenes or alkynes, particularly those bearing electron-withdrawing groups), it readily forms bicyclo[2.2.1]heptene derivatives, commonly known as norbornenes. nih.gov The reaction proceeds with high stereoselectivity, a feature that is crucial for the synthesis of complex target molecules. For instance, the reaction with nitroolefins or maleic anhydride (B1165640) produces highly functionalized bicyclic adducts. libretexts.org

Furthermore, derivatives of this compound can be designed to undergo intramolecular Diels-Alder reactions. rsc.org In these reactions, a dienophile is tethered to the cyclopentadiene ring via a linker chain. Upon heating, the molecule folds to allow the diene and dienophile moieties to react, generating complex tricyclic or tetracyclic frameworks in a single, highly efficient step. rsc.orgprinceton.edu The structure of the resulting bridged system is dependent on the length and nature of the tether, as well as the substitution pattern on the cyclopentadiene ring. rsc.org

DienophileResulting SystemReaction TypeSignificance
Maleic AnhydrideSubstituted Norbornene AnhydrideIntermolecular Diels-AlderForms a functionalized bicyclic adduct, useful as a precursor for further elaboration. libretexts.org
NitroalkenesNitro-substituted NorborneneIntermolecular Diels-AlderCreates complex bicyclic systems with versatile nitro group functionality. nih.govnih.gov
Methyl Acrylate (B77674)Substituted Norbornene EsterIntermolecular Diels-AlderA classic example yielding a mixture of endo and exo products. nih.gov
Tethered AlkeneTricyclo[5.2.1.0]decane derivativeIntramolecular Diels-AlderDemonstrates the formation of complex, bridged systems from a single precursor. rsc.org

The Diels-Alder reaction is renowned for its high degree of stereocontrol, and reactions involving this compound are no exception. The stereochemistry of the dienophile is retained in the product, meaning a cis-dienophile will result in a cis-substituted product and a trans-dienophile will yield a trans-substituted product. masterorganicchemistry.com

A key stereochemical feature of the Diels-Alder reaction with cyclic dienes like cyclopentadiene is the preference for the endo product over the exo product. libretexts.org This selectivity arises from secondary orbital interactions between the electron-withdrawing group on the dienophile and the developing pi-system of the diene in the transition state. longdom.org This "endo rule" allows for the predictable formation of a specific diastereomer, which is a critical advantage in total synthesis where precise control over stereocenters is required. masterorganicchemistry.comnih.gov Theoretical studies using density functional theory (DFT) have been employed to rationalize and predict the endo/exo stereoselectivity in such cycloadditions. longdom.orgnih.gov The predictable stereochemical outcome makes this diene a powerful tool for constructing molecules with multiple, well-defined chiral centers. longdom.org

Integration into Polymer Chemistry

The reactivity of the cyclopentadiene moiety has also been harnessed in the field of polymer science. Functionalized cyclopentadienes serve as unique monomers for creating polymers with specific thermal and chemical properties. While the polymerization of cyclopentadiene itself can be challenging to control due to its high reactivity and tendency to dimerize, tailored derivatives offer pathways to more well-defined polymeric materials. biopacificmip.orgacs.org

Functional monomers are often integrated into polymers through various controlled polymerization methods to achieve specific material properties. rsc.org While cyclopentadiene is known to be highly active in cationic polymerization, research into other controlled techniques for its derivatives is ongoing. For instance, related cyclic diene monomers have been successfully copolymerized with vinyl monomers like methyl acrylate and styrene (B11656) using controlled radical methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.org These techniques allow for the synthesis of copolymers with controlled molecular weights and narrow molecular weight distributions. The incorporation of the rigid cyclic structure of the diene into polymer backbones can significantly impact the material's thermal properties, such as its glass transition temperature (Tg). researchgate.net

The thermal reversibility of the Diels-Alder reaction is a particularly attractive feature for creating dynamic and responsive polymer systems. rsc.org This chemistry enables the formation of covalent bonds at lower temperatures and their dissociation at higher temperatures. Polymers that incorporate diene and dienophile pairs, such as cyclopentadiene and a suitable partner, can form cross-linked networks that are thermally reversible. nih.gov

This process, known as Diels-Alder polymerization, allows for the development of self-healing materials and recyclable thermoplastics. rsc.orgnih.gov A cross-linked polymer network can be heated to induce a retro-Diels-Alder reaction, breaking the cross-links and causing the material to flow or dissolve. Upon cooling, the forward Diels-Alder reaction occurs, reforming the network and restoring the material's original properties. nih.gov The use of cyclopentadiene derivatives in this context is promising for creating sustainable polymers with enhanced thermal stability. escholarship.org

Copolymerization involves polymerizing two or more different types of monomers. This strategy is used to create polymers with properties that are a blend of the constituent homopolymers or are entirely new. Studies on the copolymerization of dienes like 1,3-butadiene (B125203) with various vinyl monomers are extensive. researchgate.netmdpi.com The reactivity ratios of the comonomers determine their incorporation into the final polymer chain and the resulting microstructure. For example, in the radical copolymerization of degradable cyclic monomers like 2-methylene-1,3-dioxepane (B1205776) (MDO) with vinyl acetate (B1210297) (VAc), the reactivity ratios were found to be r_MDO = 0.14 and r_VAc = 1.89, indicating how the two monomers add to the growing polymer chain. rsc.org

While specific copolymerization data for this compound is not detailed in the provided context, studies on similar functional dienes show they can be successfully copolymerized with common monomers. mdpi.com The incorporation of such cyclic dienes can introduce valuable functionality and modify the physical properties of commodity polymers. researchgate.net

Polymerization TypeKey FeaturePotential ApplicationRelevant Chemistry
Controlled Radical Polymerization (e.g., RAFT)Control over molecular weight and architecture.Synthesis of well-defined copolymers with tailored thermal properties.Chain-growth polymerization. rsc.org
Diels-Alder PolymerizationThermally reversible cross-linking.Self-healing materials, recyclable thermosets. rsc.orgnih.gov[4+2] Cycloaddition / retro-cycloaddition. nih.gov
Copolymerization with Vinyl MonomersModification of polymer properties (e.g., Tg, functionality).Creating functionalized polymers with unique characteristics. researchgate.netIncorporation of multiple monomer units. mdpi.com

Development of Organometallic Ligands and Complexes

The cyclopentadienyl (B1206354) (Cp) moiety is a ubiquitous ligand in organometallic chemistry. Functionalized cyclopentadienes, such as this compound, are crucial starting materials for designing tailored ligands that can modify the steric and electronic properties of a metal center, thereby influencing the reactivity and selectivity of organometallic complexes.

The creation of chiral ligands is essential for asymmetric catalysis, which aims to produce specific enantiomers of a chiral molecule. nih.gov Cyclopentadiene carboxylates are valuable precursors in the synthesis of chiral cyclopentadienyl (CpX) ligands. These ligands are capable of providing a high degree of stereocontrol in metal-catalyzed reactions. nih.gov The synthesis often involves introducing a chiral auxiliary or performing an asymmetric transformation on the cyclopentadiene ring or its side chains.

The general strategy involves modifying the carboxylate group or using it to direct the stereoselective addition of other functional groups. These modified cyclopentadiene derivatives can then be deprotonated and complexed to a variety of transition metals, such as iron, rhodium, or zirconium, to form chiral organometallic complexes. universityofgalway.ieresearchgate.net The development of these ligands is a critical area of research aimed at expanding the toolkit for enantioselective synthesis. nih.gov

Organometallic complexes derived from functionalized cyclopentadienyl ligands have significant applications in homogeneous catalysis.

Olefin Polymerization: Metallocene catalysts, which feature a transition metal center sandwiched between two cyclopentadienyl ligands, are a cornerstone of modern olefin polymerization. hhu.de By modifying the ligand structure—for instance, by using derivatives of cyclopentadiene carboxylates—researchers can tailor the properties of the resulting polymers. hhu.de Ligand design influences key polymer parameters such as molecular weight, comonomer incorporation, and tacticity. hhu.de For example, neodymium-based catalysts are noted for the cis-polymerization of 1,3-dienes. researchgate.net While traditional Ziegler-Natta catalysts are widely used, metallocene systems derived from rationally designed ligands offer more precise control over polymer architecture. hhu.de

Enantioselective Catalysis: Chiral complexes derived from cyclopentadienyl ligands are highly effective in enantioselective catalysis, where they can create chiral molecules with high optical purity. nih.gov These catalytic systems are employed in a wide array of transformations. For example, rhodium complexes bearing chiral diene ligands have been used for the asymmetric 1,4-addition of arylboronic acids to unsaturated ketones. sigmaaldrich.com The coordination of the carboxylate group to transition metals like rhodium or palladium can facilitate enantioselective hydrogenation and cross-coupling reactions, achieving high enantiomeric excess. vulcanchem.com The ability to synthesize catalysts that can perform enantioselective transformations is a significant advantage in the production of pharmaceuticals and other bioactive molecules. nih.govnih.gov

Catalytic ApplicationMetal CenterLigand TypeTypical Reaction
Olefin PolymerizationZirconium, NeodymiumMetallocene (Functionalized Cp)Ethene/Propene Polymerization, Diene Polymerization
Enantioselective HydrogenationRhodium, PalladiumChiral CyclopentadienylAsymmetric Hydrogenation of Alkenes
Enantioselective C-C CouplingRhodiumChiral Diene1,4-Addition of Boronic Acids
Enantioselective Diels-AlderOxazaborolidineN/A (Lewis Acid)Cycloaddition of Dienes and Dienophiles

Research on Functional Materials Precursors (e.g., for chromophores)

The reactive diene structure of this compound makes it a candidate as a precursor for functional organic materials. Its ability to undergo cycloaddition reactions, such as the Diels-Alder reaction, allows for the construction of complex polycyclic structures that can form the core of functional materials. vulcanchem.com

In the field of chromophores (molecules that absorb and emit light), building blocks with conjugated π-systems are essential. While direct synthesis of chromophores from this compound is not extensively detailed, its derivatives can be used to construct larger, conjugated systems. For instance, the synthesis of bicyclic 1,3a,6a-triazapentalene chromophores involves the formation of five-membered heterocyclic rings as part of the core structure. mdpi.com Research into multi-component, one-pot procedures to create large libraries of chromophores demonstrates the need for versatile and reactive starting materials to build functional π-systems. nih.gov The cyclopentene (B43876) skeleton is a common motif in various organic compounds, and new methods for its synthesis are continually being developed, highlighting its importance as a structural unit in functional molecules. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Methyl Cyclopenta-1,3-diene-1-carboxylate". Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, allowing for the unambiguous assignment of the molecular structure. In mechanistic studies, NMR is used to identify reactants, intermediates, and products, thereby mapping the course of a chemical reaction.

For "this compound," the anticipated ¹H NMR spectrum would feature distinct signals for the methyl ester protons (approximately δ 3.7 ppm), the olefinic protons on the cyclopentadiene (B3395910) ring (in the range of δ 5.5-6.5 ppm), and the allylic protons of the ring (around δ 2.5-3.5 ppm). vulcanchem.com The corresponding ¹³C NMR spectrum would show a characteristic signal for the ester carbonyl carbon (in the region of 170-180 ppm), signals for the sp² hybridized carbons of the diene system, and a signal for the sp³ hybridized carbon of the ring. The methyl group of the ester would appear at the most upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOCH₃ ~3.7 ~51
C=O - ~175
Olefinic CH ~5.5 - 6.5 ~125 - 145
Allylic CH₂ ~2.5 - 3.5 ~30 - 40

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of "this compound" and its reaction products.

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of the connectivity of the protons within the cyclopentadiene ring.

HSQC provides correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This technique is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the C1 of the ring) and for piecing together different fragments of a molecule. For instance, an HMBC correlation would be expected between the methyl protons and the carbonyl carbon of the ester group.

Vibrational Spectroscopy (IR) for Functional Group Analysis in Reactions

Infrared (IR) spectroscopy is a rapid and effective method for monitoring chemical reactions involving "this compound" by tracking the appearance and disappearance of key functional groups. The ester functionality of this compound gives rise to two strong and characteristic absorption bands:

A C=O (carbonyl) stretching vibration, typically observed in the region of 1700-1730 cm⁻¹. vulcanchem.com

A C-O (ester) stretching vibration, which appears in the fingerprint region, usually around 1200 cm⁻¹. vulcanchem.com

During a reaction, such as a Diels-Alder cycloaddition where the diene system of "this compound" reacts, changes in the C=C stretching region (around 1600-1650 cm⁻¹) would be observed. The disappearance of the diene-related peaks and the appearance of new peaks corresponding to the newly formed cyclic product can be monitored to determine the progress of the reaction.

Table 2: Characteristic IR Absorption Bands for Functional Group Analysis

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester C=O Stretch 1700 - 1730
Ester C-O Stretch 1150 - 1250
Alkene C=C Stretch 1600 - 1650
Alkene =C-H Stretch 3000 - 3100
Alkane C-H Stretch 2850 - 3000

X-ray Crystallography for Absolute Stereochemical Assignment and Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While "this compound" itself is a liquid at room temperature, its crystalline derivatives or products from its reactions can be analyzed by this technique. For example, in Diels-Alder reactions, the stereochemistry of the resulting cycloadducts (endo vs. exo isomers) can be unequivocally determined.

Although a crystal structure for the title compound is not available, studies on related cyclopentadienyl (B1206354) derivatives complexed with metals have utilized X-ray crystallography to elucidate the three-dimensional arrangement of the ligands around the metal center. acs.orgmdpi.com For "this compound," it is predicted to have a planar conformation due to the conjugated diene system. vulcanchem.com

Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For "this compound" (Molecular Weight: 124.14 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 124 in an electron ionization (EI) mass spectrum. nih.gov

The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 93, or the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 65. These characteristic fragmentation patterns can be used to confirm the identity of the product in a reaction mixture. When coupled with a separation technique like gas chromatography (GC-MS), it becomes a potent tool for analyzing complex mixtures and monitoring reaction progress. For instance, GC-MS analysis of methylcyclopentane, a related cyclic structure, shows a molecular ion peak and characteristic fragment ions corresponding to the loss of alkyl groups. researchgate.net

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Fragment Lost
124 [C₇H₈O₂]⁺ (Molecular Ion) -
93 [C₆H₅O]⁺ -OCH₃
65 [C₅H₅]⁺ -COOCH₃

Chromatographic Methods for Purification and Analytical Purity Assessment in Research

Chromatographic techniques are essential for both the purification of "this compound" and the assessment of its purity.

Gas Chromatography (GC): Due to its volatility, "this compound" and its isomers can be effectively separated and analyzed by GC. This technique is particularly useful for assessing the isomeric purity of the starting material and for monitoring the progress of reactions by quantifying the consumption of reactants and the formation of products. GC coupled with mass spectrometry (GC-MS) provides both separation and identification capabilities. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of organic compounds. For "this compound," reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method for purification and purity assessment. sielc.com Different isomers of cyclopentadiene derivatives can often be resolved using appropriate HPLC columns and mobile phase compositions. mtc-usa.com

Column Chromatography: For larger-scale purification, column chromatography using silica (B1680970) gel as the stationary phase is commonly employed. A solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used to elute the compound from the column, separating it from non-polar impurities and more polar byproducts.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl Cyclopenta-1,3-diene-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of cyclopenta-1,3-diene-1-carboxylic acid using methanol under acid catalysis (e.g., H₂SO₄). Alternatively, transition metal-catalyzed [4+2] cycloaddition of substituted dienes followed by carboxylation and methylation may be employed. Key parameters include temperature control (≤80°C to prevent dimerization of cyclopentadiene intermediates) and inert atmosphere to avoid oxidation . Solvent polarity (e.g., benzene vs. ether) also affects cyclization efficiency .

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement ) confirms the planar geometry of the cyclopentadiene ring and ester orientation. NMR spectroscopy (¹H and ¹³C) identifies key features: the methyl ester resonance at ~3.7 ppm (singlet) and conjugated diene protons as doublets between 5.5–6.5 ppm . IR spectroscopy verifies carbonyl stretching (~1720 cm⁻¹) and C=C absorption (~1600 cm⁻¹) .

Q. What role does this compound play in Diels-Alder reactions, and how does its electronic structure influence reactivity?

  • Methodological Answer : The cyclopentadiene moiety acts as an electron-rich diene, while the electron-withdrawing ester group enhances regioselectivity in [4+2] cycloadditions. Computational studies (DFT) predict higher reactivity toward maleic anhydride compared to unsubstituted cyclopentadiene due to polarization of the π-system . Kinetic experiments under varying dielectric conditions (e.g., THF vs. DMSO) can quantify solvent effects on reaction rates.

Advanced Research Questions

Q. How can researchers address instability issues during hydrolysis or functionalization of the methyl ester group?

  • Methodological Answer : The ester group is prone to aromatization under basic conditions. To avoid this, use mild hydrolytic agents like trimethylsilyl potassium (TMSOK) at low temperatures (-20°C) . Alternatively, enzymatic hydrolysis (e.g., lipases in buffered media) preserves the diene structure. Monitoring via TLC or in situ NMR ensures reaction quench before degradation .

Q. What analytical strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic conformational changes. Use variable-temperature NMR to assess ring puckering or diene torsion angles. Cross-validate with ab initio calculations (e.g., GIAO method for NMR shifts) and X-ray structures to reconcile experimental and theoretical data .

Q. What methods enable stereoselective synthesis of derivatives for biological activity studies?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Rhodium-BINAP complexes) can introduce stereocenters at the cyclopentadiene ring. For example, hydrogenation of a pre-functionalized diene with Pd/C under H₂ pressure yields enantiomerically pure cyclohexane derivatives . HPLC with chiral columns validates enantiomeric excess (>95%) .

Q. How does computational modeling predict the compound’s aromaticity and reactivity in photochemical reactions?

  • Methodological Answer : Hückel’s rule and NICS (Nucleus-Independent Chemical Shift) calculations assess aromaticity. TD-DFT simulations predict UV-Vis absorption maxima (~260 nm for π→π* transitions) and excited-state reactivity, guiding photooxidation or [2+2] cycloaddition experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.